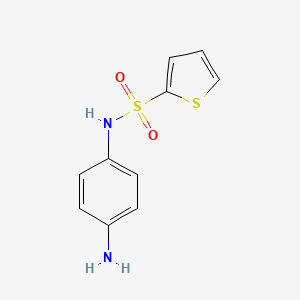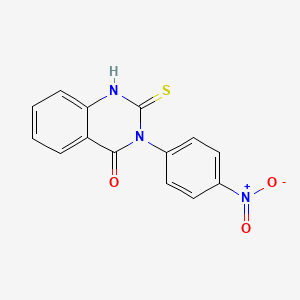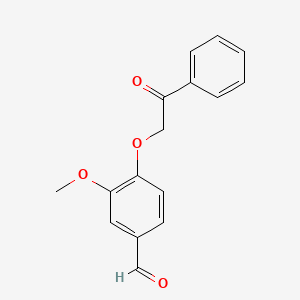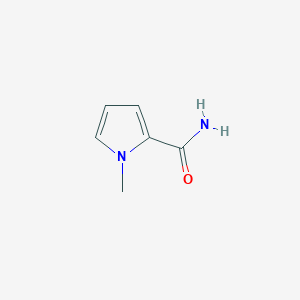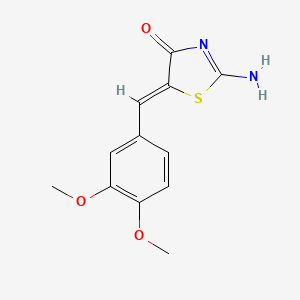![molecular formula C12H18N2O2S B1299650 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine CAS No. 524711-33-9](/img/structure/B1299650.png)
1-[(2,5-Dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)sulfonyl]piperazine (DMS) is an organic compound belonging to the class of sulfonylpiperazines and is a derivative of piperazine. It is a colorless solid that is soluble in water and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DMS is used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It is also used in the production of polymers and other materials.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) has shown significant antibacterial and antifungal activities. Molecular docking studies further supported these findings, indicating that some compounds exhibit promising biological activities and could serve as potential antibacterial, antifungal agents (Khan et al., 2019). Similarly, piperazine sulfynol derivatives have been synthesized and evaluated for their antibacterial efficacy against superbugs like MRSA. One of the derivatives demonstrated significant activity and is considered a potential contender for developing new antibacterial drugs (Prasad et al., 2022).
Anticancer Activity
A series of polyfunctional substituted 1,3-thiazoles with piperazine substituents has been evaluated for anticancer activity across multiple cancer cell lines. Some compounds exhibited notable efficacy, suggesting their potential as anticancer agents (Turov, 2020). Additionally, 1-benzhydryl-sulfonyl-piperazine derivatives have shown significant inhibitory activity on human breast cancer cell proliferation, highlighting their potential as chemotherapeutic substances (Kumar et al., 2007).
Applications in Materials Science
The synthesis of organic cation hydrogensulfates, including 1-(2,5-dimethylphenyl)piperazine derivatives, has been characterized by X-ray diffraction, thermal analysis, and spectroscopic investigations. These compounds are potential candidates for various applications in materials science due to their unique structural and electronic properties (Arbi et al., 2017).
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine is not fully understood.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-3-4-11(2)12(9-10)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDXZPJNCWORR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368376 |
Source


|
| Record name | 1-[(2,5-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
524711-33-9 |
Source


|
| Record name | Piperazine, 1-[(2,5-dimethylphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524711-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


